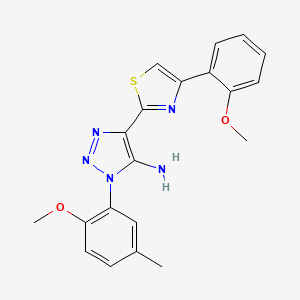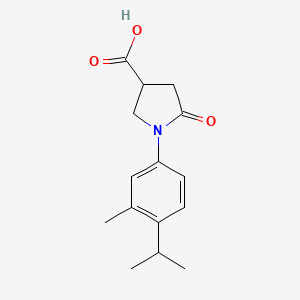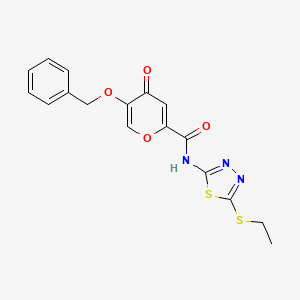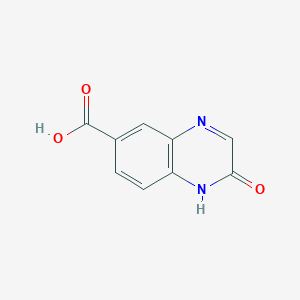![molecular formula C7H6N4O2 B2369940 Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1779132-15-8](/img/structure/B2369940.png)
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]pyrimidine derivatives are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
The Dimroth rearrangement is used in the synthesis of condensed pyrimidines which are key structural fragments of antiviral agents . This rearrangement involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a part of the [1,2,4]triazolo[4,3-a]pyrazine platform, which has been used to create a small library of triazolopyrazines with a variety of substituents . These compounds have shown potential for further synthetic application in medicinally oriented synthesis .
Neuroprotection and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Agents
Pyrimidine and its derivatives, including Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, have been proven to have antiviral activity .
Anticancer Agents
Triazole-pyrimidine hybrids have shown potent antitumor effects . They have been used in the development of drug-like compounds with anticancer activity .
Antioxidant Agents
Pyrimidine and its derivatives have been found to have antioxidant activity , which can be beneficial in various health conditions related to oxidative stress.
Antimicrobial Agents
Pyrimidine and its derivatives have been found to have antimicrobial activity , which can be used in the development of new antimicrobial drugs.
Synthesis of Complex Molecules
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be used as a reactant for the synthesis of complex molecules . For example, it can be used in the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Fluorescent Probes
Triazolo[4,3-a]pyrimidines have been used as fluorescent probes . These probes can be used in various research applications, including the study of biological processes at the molecular level .
Direcciones Futuras
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Mecanismo De Acción
Target of Action
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a synthetic compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . It has also been suggested that this compound may have inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The compound interacts with its targets, primarily human microglia and neuronal cells, by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) . These are key mediators of inflammation, and their inhibition can help reduce neuroinflammation . Additionally, the compound has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, both of which are involved in the pathogenesis of neurodegenerative diseases . The compound also inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating the immune response to infection .
Result of Action
The result of the compound’s action is a reduction in neuroinflammation and neurodegeneration. By inhibiting the production of NO and TNF-α, the compound can reduce inflammation in human microglia cells . Additionally, by reducing the expression of BIP and cleaved caspase-3, the compound can protect neuronal cells from ER stress and apoptosis .
Propiedades
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6(12)5-2-8-7-10-9-4-11(7)3-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEWQDUATJYLKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NN=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)

![3-[(4-Oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B2369863.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)
![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)
![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)
![7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2369871.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)


![[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate](/img/structure/B2369875.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)